parafusin

Exocytosis Dephosphorylation kinetics Calcium signaling

Parafusin (CAS 159844-39-0) is a 63 kDa cytosolic phosphoglycoprotein, first identified in Paramecium tetraurelia, and an evolutionarily conserved member of the phosphoglucomutase (PGM) superfamily. It is distinguished by its dual role as both a structural scaffold protein and a functional modulator of exocytosis, where it acts as an inhibitor of the catalytic subunit of protein phosphatase 1 (PP1).

Molecular Formula C8H5NO
Molecular Weight 0
CAS No. 159844-39-0
Cat. No. B1169784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameparafusin
CAS159844-39-0
Synonymsparafusin
Molecular FormulaC8H5NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parafusin (CAS 159844-39-0): 63 kDa Exocytosis-Sensitive Phosphoprotein with Defined Molecular Identity and Phosphatase Regulatory Activity


Parafusin (CAS 159844-39-0) is a 63 kDa cytosolic phosphoglycoprotein, first identified in Paramecium tetraurelia, and an evolutionarily conserved member of the phosphoglucomutase (PGM) superfamily [1]. It is distinguished by its dual role as both a structural scaffold protein and a functional modulator of exocytosis, where it acts as an inhibitor of the catalytic subunit of protein phosphatase 1 (PP1) [2]. Parafusin's unique molecular signature includes two distinct phosphorylation pathways: one for glucose 1-phosphate addition and another for direct serine phosphorylation via ATP, enabling complex regulatory control [1]. Its crystal structure (PDB: 1KFQ, 1KFI) has been solved at 2.29-2.4 Å resolution, revealing significant conformational variability and a putative protein kinase C site absent in its closest homologs, rabbit muscle phosphoglucomutase [3][4].

Why Generic Substitution Fails: Parafusin's Unique Exocytosis-Specific Dephosphorylation Kinetics and Structural Divergence from Phosphoglucomutase Enzymes


Generic substitution of parafusin with other PP1 inhibitors (e.g., okadaic acid, calyculin A, tautomycin) or with the enzymatically active phosphoglucomutase (PGM) is scientifically invalid due to fundamental differences in mechanism, kinetics, and functional context. Small-molecule PP1 inhibitors exhibit broad, non-specific inhibition across PP1 and PP2A isoforms with nanomolar IC50 values, whereas parafusin is a protein-based, context-dependent inhibitor that is itself a substrate for rapid, calcium-dependent dephosphorylation—a regulatory cycle not achievable with small molecules [1][2]. Furthermore, while parafusin shares 43-51% amino acid sequence identity with canonical phosphoglucomutases and retains PGM activity, its primary cellular function is exocytosis regulation, and it possesses a unique surface-exposed PKC phosphorylation site and distinct UDP-Glc binding properties that differentiate it from active PGM enzymes [3][4]. These molecular and functional divergences mean that substituting parafusin with a small-molecule PP1 inhibitor or a generic PGM enzyme would ablate the specific, kinetic regulation required for exocytosis studies.

Quantitative Differential Evidence Guide: Parafusin's Performance Benchmarks Against Comparators


Exocytosis-Specific Dephosphorylation Kinetics: Parafusin vs. Basal Phosphoglucomutase Activity

Parafusin (PP63) undergoes a uniquely rapid, calcium-dependent dephosphorylation during triggered exocytosis, with a measured time constant of 80 milliseconds (ms) in exocytosis-competent Paramecium tetraurelia strains [1]. This rapid dephosphorylation is not observed in exocytosis-incompetent strains and is a hallmark of its functional role in secretion [1]. In contrast, the general phosphoglucomutase activity of parafusin or other PGM family members is not linked to this exocytosis-specific kinetic event. The 80 ms dephosphorylation rate distinguishes parafusin from other PGM superfamily members, which lack this stimulus-coupled regulation.

Exocytosis Dephosphorylation kinetics Calcium signaling

Distinct Substrate Specificity: Parafusin vs. Paramecium Phosphoglucomutase (PGM)

Parafusin can be chromatographically separated from the primary phosphoglucomutase activity in Paramecium, and the two proteins exhibit mutually exclusive substrate incorporation profiles [1]. Parafusin fractions exclusively incorporate [35S]UDP-Glc (uridine diphosphate glucose) but not [35S]Glc-1-P (glucose-1-phosphate). Conversely, the Paramecium phosphoglucomutase (PGM) fractions exclusively incorporate [35S]Glc-1-P but not [35S]UDP-Glc [1]. This demonstrates that parafusin and PGM are separate entities with distinct biochemical properties, despite sequence homology.

Enzyme specificity Phosphoglucomutase Substrate discrimination

Structural Divergence: Parafusin Possesses a Unique Surface-Exposed PKC Site Absent in Rabbit Muscle PGM

Three-dimensional homology modeling, based on the crystal structure of rabbit muscle phosphoglucomutase (the closest structural homolog), reveals that parafusin contains a putative protein kinase C (PKC) site located on a surface-exposed loop in domain II [1]. This PKC site is not present in rabbit muscle phosphoglucomutase or other homologs such as phosphoglucomutase-related protein [1]. The parafusin sequence also contains four major insertions and two deletions relative to PGM, all located in surface loops [1].

Protein structure Phosphorylation motif PGM superfamily

Crystal Structure Resolution: Parafusin vs. Hypothetical Models

The three-dimensional crystal structure of parafusin (PDB IDs: 1KFQ and 1KFI) has been experimentally determined at high resolution (2.29-2.4 Å) using X-ray crystallography [1][2]. This structure reveals significant conformational variability between open and closed forms, a feature not predictable from sequence alone [1]. For comparison, the structures of its closest homologs, such as rabbit muscle phosphoglucomutase, are known, but parafusin's structure provides the specific atomic detail required to understand its unique surface loops and PKC site in an exocytosis-specific context.

X-ray crystallography 3D structure Conformational variability

Functional Identity Confirmation: Parafusin PP1 Inhibitory Activity vs. Enzymatic PGM Activity

Parafusin functions as an inhibitor of the catalytic subunit of protein phosphatase 1 (PP1) and weakly inhibits myosin-associated phosphatase [1]. This is a key functional distinction from its sequence identity with phosphoglucomutases. While parafusin retains measurable phosphoglucomutase activity (comparable to chicken muscle PGM) [2], its primary regulatory role is as a PP1 inhibitor and exocytosis scaffold. This dual-function identity—enzymatic PGM activity combined with PP1 regulatory function—is unique to parafusin within the PGM superfamily.

Protein phosphatase 1 Enzyme inhibition Scaffold protein

Validated Research Application Scenarios for Parafusin Based on Quantitative Differential Evidence


High-Temporal-Resolution Studies of Calcium-Dependent Exocytosis

Parafusin's unique 80 ms dephosphorylation kinetics during triggered exocytosis makes it the ideal molecular probe for investigating rapid, calcium-dependent secretory events. Experimental designs requiring sub-second resolution, such as live-cell imaging of vesicle fusion or electrophysiological recordings of secretion, must utilize parafusin or its specific antibodies to track this kinetic event. Generic PGM enzymes or small-molecule PP1 inhibitors cannot replicate this stimulus-coupled, rapid dephosphorylation cycle [1].

Biochemical Discrimination of Parafusin from Co-Purifying Phosphoglucomutase Contamination

The distinct substrate specificity of parafusin (positive for [35S]UDP-Glc, negative for [35S]Glc-1-P) provides a definitive biochemical assay for confirming its identity and purity in protein preparations [1]. This is essential for studies where co-purifying PGM activity could confound results. Researchers can use this differential incorporation assay to validate that their parafusin preparation is free of contaminating Paramecium phosphoglucomutase activity.

Structure-Function Analysis of Exocytosis-Specific Regulatory Motifs

The high-resolution crystal structures (PDB: 1KFQ, 1KFI) and the identification of a unique, surface-exposed PKC site on parafusin enable targeted mutagenesis studies to dissect the role of this motif in exocytosis regulation [1][2]. Researchers can design point mutations in the PKC site or the four unique surface loops to probe their function in secretion, an experimental avenue not available for other PGM superfamily members lacking these structural features [3].

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